molecular formula C11H18O4 B8815473 Ethyl 2,4-dioxononanoate CAS No. 36983-33-2

Ethyl 2,4-dioxononanoate

Cat. No.: B8815473
CAS No.: 36983-33-2
M. Wt: 214.26 g/mol
InChI Key: QAAIDDMBZYHETR-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxononanoate is a chemical compound with the molecular formula C11H18O4 . It is used in various chemical reactions and has a molecular weight of 214.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18O4/c1-3-5-6-7-9(12)8-10(13)11(14)15-4-2/h3-8H2,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Safety and Hazards

Ethyl 2,4-dioxononanoate is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, using it only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Properties

CAS No.

36983-33-2

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 2,4-dioxononanoate

InChI

InChI=1S/C11H18O4/c1-3-5-6-7-9(12)8-10(13)11(14)15-4-2/h3-8H2,1-2H3

InChI Key

QAAIDDMBZYHETR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(=O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.7 g of sodium metal was dissolved in 92 ml of ethanol. A mixture of 20 g of 2-heptanone and 26 g of diethyl oxalate was dropwise added thereto at 0° C. After the removing the ice bath, the reaction mixture was stirred at room temperature for 3 hours. After evaporation of the reaction mixture, 200 ml of water was added to the resulting syrup, and then an aqueous 10% hydrochloric acid was added with ice-cooling, the pH being adjusted to 1. After extraction with benzene (300 ml×3), the organic layer was washed with 100 ml of water, dried with Glauber's salt (Na2SO4). And concentrated to give ethyl hexanoylpyruvate as a liquid (38 g).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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